2-(5-methylfuran-2-yl)-N-[4-(morpholine-4-carbonyl)phenyl]quinoline-4-carboxamide
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Overview
Description
2-(5-methylfuran-2-yl)-N-[4-(morpholine-4-carbonyl)phenyl]quinoline-4-carboxamide is a complex organic compound with a unique structure that combines a quinoline core with furan and morpholine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methylfuran-2-yl)-N-[4-(morpholine-4-carbonyl)phenyl]quinoline-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the furan and morpholine substituents. Common reagents used in these reactions include furan derivatives, morpholine, and various coupling agents. The reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(5-methylfuran-2-yl)-N-[4-(morpholine-4-carbonyl)phenyl]quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The morpholine group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic reagents like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include furanones, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-methylfuran-2-yl)-N-[4-(morpholine-4-carbonyl)phenyl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, while the furan and morpholine substituents can interact with proteins or enzymes, modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-methylfuran-2-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanamine
- 2-(5-methylfuran-2-yl)morpholine
Uniqueness
2-(5-methylfuran-2-yl)-N-[4-(morpholine-4-carbonyl)phenyl]quinoline-4-carboxamide is unique due to its combination of a quinoline core with furan and morpholine substituents, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C26H23N3O4 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-(5-methylfuran-2-yl)-N-[4-(morpholine-4-carbonyl)phenyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C26H23N3O4/c1-17-6-11-24(33-17)23-16-21(20-4-2-3-5-22(20)28-23)25(30)27-19-9-7-18(8-10-19)26(31)29-12-14-32-15-13-29/h2-11,16H,12-15H2,1H3,(H,27,30) |
InChI Key |
AKHQHFCKGBZSEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)C(=O)N5CCOCC5 |
Origin of Product |
United States |
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